molecular formula C8H16O2 B1622619 Methyl 3,3-dimethylpentanoate CAS No. 101186-01-0

Methyl 3,3-dimethylpentanoate

Cat. No. B1622619
M. Wt: 144.21 g/mol
InChI Key: IPCWFHVHMBOKPA-UHFFFAOYSA-N
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Description

“Methyl 3,3-dimethylpentanoate” is a chemical compound with the CAS Number: 101186-01-0 . It has a molecular weight of 144.21 and its IUPAC name is methyl 3,3-dimethylpentanoate . It is a liquid at room temperature .


Molecular Structure Analysis

“Methyl 3,3-dimethylpentanoate” has a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 3,3-dimethylpentanoate” is a liquid at room temperature .

Scientific Research Applications

  • Organic Chemistry

    • Methyl 3,3-dimethylpentanoate is used in the field of organic chemistry .
    • It is used as a reagent in various chemical reactions .
    • The specific methods of application or experimental procedures vary depending on the reaction being carried out .
    • The outcomes of these reactions also depend on the specific reaction, but in general, this compound is used to facilitate the formation of new chemical bonds .
  • Pharmaceutical Chemistry

    • Methyl 3,3-dimethylpentanoate has been used in the synthesis of a novel synthetic cannabinoid .
    • This compound was used as a building block in the synthesis of MDMB-4en-PINACA, a synthetic cannabinoid .
    • The specific methods of application involved using this compound in a series of chemical reactions to build the larger MDMB-4en-PINACA molecule .
    • The outcome of this research was the successful synthesis of a new synthetic cannabinoid, which could have potential applications in medical research .
  • Chemical Synthesis

    • Methyl 3,3-dimethylpentanoate is used in the field of chemical synthesis .
    • It is used as a reagent in various chemical reactions .
    • The specific methods of application or experimental procedures vary depending on the reaction being carried out .
    • The outcomes of these reactions also depend on the specific reaction, but in general, this compound is used to facilitate the formation of new chemical bonds .
  • Material Science

    • Methyl 3,3-dimethylpentanoate can be used in the field of material science .
    • It can be used in the synthesis of new materials .
    • The specific methods of application or experimental procedures would depend on the specific material being synthesized .
    • The outcomes of these syntheses would also depend on the specific material, but in general, this compound can be used to create new materials with unique properties .
  • Chemical Synthesis

    • Methyl 3,3-dimethylpentanoate is used in the field of chemical synthesis .
    • It is used as a reagent in various chemical reactions .
    • The specific methods of application or experimental procedures vary depending on the reaction being carried out .
    • The outcomes of these reactions also depend on the specific reaction, but in general, this compound is used to facilitate the formation of new chemical bonds .
  • Material Science

    • Methyl 3,3-dimethylpentanoate can be used in the field of material science .
    • It can be used in the synthesis of new materials .
    • The specific methods of application or experimental procedures would depend on the specific material being synthesized .
    • The outcomes of these syntheses would also depend on the specific material, but in general, this compound can be used to create new materials with unique properties .

Safety And Hazards

“Methyl 3,3-dimethylpentanoate” is classified as a flammable liquid and vapour (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

methyl 3,3-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-8(2,3)6-7(9)10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWFHVHMBOKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396003
Record name Methyl 3,3-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethylpentanoate

CAS RN

101186-01-0
Record name Methyl 3,3-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3-dimethylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-2-butanol (480 mL, 4.4 mol) and vinylidene chloride (508 mL, 5.2 mol) were added to sulfuric acid (2 L) at 10° C. Methanol (1750 mL) was added slowly, and the reaction mixture reached 60 C for 15 minutes due to exotherm. After 30 min, the reaction mixture was cooled and poured into a stirred mixture of ether and ice water. The ethereal layer was washed with 1 N aqueous sodium hydroxide and brine, dried (magnesium sulfate), filtered, and concentrated in vacuo to afford methyl 3,3-dimethylpentanoate which was used in the subsequent step without further purification.
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
508 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Boehme, T Andries, KH Dötz, B Thiele, K Guenther - Chemosphere, 2010 - Elsevier
Nonylphenols are very important environmentally relevant substances in the focus of the world-wide endocrine disrupter research for over 25years. Thus, they are among the 10 priority …
Number of citations: 31 www.sciencedirect.com

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